molecular formula C26H27N3O3S B300004 1'-allyl-2-benzyl-4-[2-(methylsulfanyl)ethyl]-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

1'-allyl-2-benzyl-4-[2-(methylsulfanyl)ethyl]-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

Cat. No.: B300004
M. Wt: 461.6 g/mol
InChI Key: SCJDKZKCFMQTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, as they reduce the need for multiple purification steps and minimize solvent use . One common synthetic route involves the reaction of indole-3-carbaldehyde with various amines and aldehydes under acidic conditions to form the spiroindole core .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and sulfoxides, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-(2-methylsulfanylethyl)-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater stability and specificity in its interactions with biological targets, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

5-benzyl-1-(2-methylsulfanylethyl)-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione

InChI

InChI=1S/C26H27N3O3S/c1-3-14-28-20-12-8-7-11-18(20)26(25(28)32)22-21(19(27-26)13-15-33-2)23(30)29(24(22)31)16-17-9-5-4-6-10-17/h3-12,19,21-22,27H,1,13-16H2,2H3

InChI Key

SCJDKZKCFMQTQE-UHFFFAOYSA-N

SMILES

CSCCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Canonical SMILES

CSCCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Origin of Product

United States

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